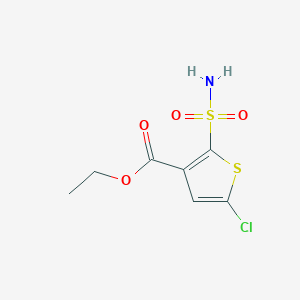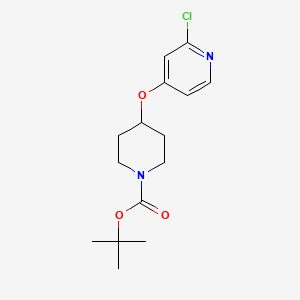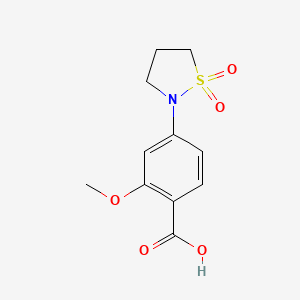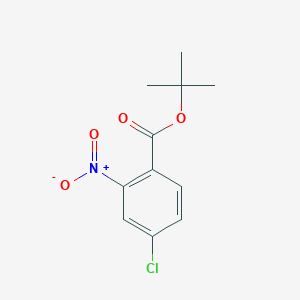
N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide
Vue d'ensemble
Description
N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities and potential therapeutic applications, particularly in the treatment of various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of ethoxy methylene malonic diethyl ester with aliphatic amines, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds, depending on the substituents introduced.
Applications De Recherche Scientifique
N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity may be attributed to the inhibition of dihydrofolate reductase, leading to the disruption of DNA synthesis and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide derivatives
- 4H-Pyrido(1,2-a)pyrimidine-4-ones
- 4-Oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxylic acid
Uniqueness
N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide is unique due to its specific structural features and functional groups, which confer distinct biological activities and chemical reactivity. Its N,6-dimethyl and 4-oxo substituents play a crucial role in its interaction with molecular targets and its overall pharmacological profile .
Propriétés
Numéro CAS |
125055-50-7 |
|---|---|
Formule moléculaire |
C11H11N3O2 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
N,6-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-7-4-3-5-9-13-6-8(10(15)12-2)11(16)14(7)9/h3-6H,1-2H3,(H,12,15) |
Clé InChI |
YORPSDUDGJSDFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2,3-dione](/img/structure/B8612364.png)
![({4-[(3-Fluorophenyl)methoxy]phenyl}ethynyl)(trimethyl)silane](/img/structure/B8612375.png)


![Methyl 3-[3-(2-oxopropyl)phenyl]propanoate](/img/structure/B8612408.png)
![5-(4-Bromophenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8612412.png)


![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-3-yn-1-yl]oxy}silane](/img/structure/B8612428.png)





